Entacapone-d10 is a deuterated derivative of entacapone, a selective reversible inhibitor of catechol-O-methyltransferase, primarily used in the treatment of Parkinson's disease. The compound is classified as a small molecule and is recognized for its role in enhancing the pharmacokinetic profile of levodopa when used in combination with it and an aromatic amino acid decarboxylase inhibitor, such as carbidopa. Entacapone-d10 retains the therapeutic properties of entacapone while allowing for advanced research applications, particularly in pharmacokinetic studies due to its isotopic labeling with deuterium .
Entacapone-d10 falls under several classifications:
The synthesis of entacapone-d10 involves the incorporation of deuterium into the molecular structure of entacapone. This can be achieved through various synthetic pathways typically involving:
The synthesis process may include:
Entacapone-d10 has a molecular formula of and features a complex structure that includes:
Key structural data includes:
Entacapone-d10 participates in several chemical reactions typical for catechol-O-methyltransferase inhibitors:
The mechanism by which entacapone-d10 inhibits catechol-O-methyltransferase is crucial for its therapeutic efficacy. The compound competes with endogenous substrates, thereby prolonging the action of levodopa by preventing its breakdown .
Entacapone-d10 functions by inhibiting catechol-O-methyltransferase, an enzyme responsible for the methylation of catechols, including dopamine and levodopa. By blocking this enzyme, entacapone-d10 enhances the bioavailability and half-life of levodopa in systemic circulation.
Clinical studies have shown that co-administration with levodopa results in increased plasma concentrations and more sustained dopaminergic stimulation, leading to improved management of Parkinsonian symptoms .
The compound's physical properties are essential for formulating dosage forms suitable for clinical use or research applications .
Entacapone-d10 is primarily utilized in scientific research to:
Its unique properties make it valuable for both academic research and pharmaceutical development aimed at improving treatment outcomes for patients with Parkinson's disease .
Entacapone-d10 (chemical name: (2Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propenamide) is synthesized via site-specific deuterium substitution at ten hydrogen positions within the diethylamino groups of the parent compound Entacapone. The primary strategy employs hydrogen-deuterium exchange catalyzed by transition metals (e.g., platinum or palladium) under high-temperature and high-pressure conditions. This facilitates the replacement of all hydrogen atoms (−CH~2~CH~3~ groups) with deuterium (−CD~2~CD~3~), achieving >95% isotopic enrichment [2].
Alternative routes involve precursor-directed synthesis, where deuterated ethylamine intermediates (N,N-diethyl-d~10~) are condensed with the nitrocatechol backbone through acylation reactions. This method requires stringent anhydrous conditions to prevent back-exchange and isotopic dilution [1] [4]. The chemical specificity of labeling is confirmed by nuclear magnetic resonance spectroscopy, which verifies deuterium positions exclusively at the ethyl moieties without backbone modification .
Table 1: Characteristics of Entacapone-d10
Property | Specification |
---|---|
Chemical Formula | C~14~H~5~D~10~N~3~O~5~ |
Molecular Weight | 315.35 g/mol |
CAS Number | 1185241-19-3 |
Isotopic Enrichment | >95% (HPLC) |
IUPAC Name | (2Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-di-(ethyl-d~5~)-2-propenamide |
Optimizing Entacapone-d10 synthesis focuses on maximizing isotopic yield while minimizing side products. Microwave-assisted synthesis significantly accelerates deuterium incorporation, reducing reaction times from 48 hours to <6 hours and enhancing atom economy by 40% [4]. Solvent selection is critical: aprotic solvents like dimethyl sulfoxide prevent deuterium loss by inhibiting reversible exchange with protic solvents [1] [6].
Catalytic deuteration employs platinum oxide (PtO~2~) in deuterium oxide (D~2~O), achieving near-quantitative deuterium uptake (>99%) at 80°C and 50 psi. However, this method necessitates post-synthesis purification via reverse-phase chromatography to remove catalyst residues and non-deuterated impurities [4]. Scalability challenges include managing exothermic reactions during deuterium gas exposure, addressed through controlled flow reactors and real-time temperature monitoring [6].
Table 2: Optimization Parameters for Deuterium Labeling
Parameter | Standard Method | Optimized Method | Improvement |
---|---|---|---|
Reaction Time | 48 hours | 6 hours | 87% reduction |
Temperature | 60°C | 80°C | Higher deuteration rate |
Catalyst | Palladium/Carbon | Platinum Oxide | 99% deuterium uptake |
Solvent | Ethanol-d~6~ | Dimethyl Sulfoxide | Prevents back-exchange |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1